molecular formula C11H20N2O4 B1451814 (R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid CAS No. 862372-86-9

(R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Cat. No. B1451814
CAS RN: 862372-86-9
M. Wt: 244.29 g/mol
InChI Key: OSYGMOYBKKZJES-LLVKDONJSA-N
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Description

“®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H19NO4 . It has a molecular weight of 229.28 . The IUPAC name for this compound is (3R)-1-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 .


Physical And Chemical Properties Analysis

This compound appears as a white solid . It should be stored at room temperature and kept in a dark place .

Scientific Research Applications

Chemical Synthesis

“®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” is a useful reagent in the field of organic synthesis . It can participate in a variety of reactions, including nucleophilic substitution reactions. The compound’s unique structure, which includes an intramolecular hydrogen bond, can be leveraged in the synthesis of specific enantiomers .

Pharmaceutical Research

This compound has been used in the development of drugs such as CCG-1423 . CCG-1423 is a drug that suppresses several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Inhibition of MRTF-A

“®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” has been found to inhibit myocardin-related transcription factor A (MRTF-A) . MRTF-A is a critical factor for epithelial-mesenchymal transition (EMT), a process implicated in cancer progression .

Research in Tissue Fibrosis

The compound’s ability to inhibit MRTF-A also makes it relevant in the study of tissue fibrosis . By suppressing MRTF-A, it may help prevent the development of fibrotic tissue, which is a characteristic of many chronic diseases .

Study of Atherosclerotic Lesions

“®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” may also be used in the study of atherosclerosis . Its ability to suppress the development of atherosclerotic lesions could make it a valuable tool in cardiovascular research .

Cancer Research

Given its role in suppressing cancer cell migration , this compound could be a valuable tool in cancer research. It could potentially be used to study the mechanisms of cancer cell migration and invasion, which are critical processes in cancer metastasis .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

(3R)-3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYGMOYBKKZJES-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@](C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654096
Record name (3R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

CAS RN

862372-86-9
Record name (3R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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